molecular formula C11H9NO3 B8394068 2-(3-Nitrobenzyl)furan

2-(3-Nitrobenzyl)furan

Cat. No.: B8394068
M. Wt: 203.19 g/mol
InChI Key: KETUWBNIZYFNEP-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzyl)furan is a nitro-substituted furan derivative characterized by a benzyl group attached to the furan ring at the 2-position, with a nitro (-NO₂) group at the meta position of the benzyl moiety.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-[(3-nitrophenyl)methyl]furan

InChI

InChI=1S/C11H9NO3/c13-12(14)10-4-1-3-9(7-10)8-11-5-2-6-15-11/h1-7H,8H2

InChI Key

KETUWBNIZYFNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • 2-(2-Nitrobenzyl)furan : Positional isomer with the nitro group at the ortho position on the benzyl ring.
  • 2-(3-Oxo-3-phenylprop-1-enyl)furan : Features an α,β-unsaturated ketone substituent instead of a nitrobenzyl group.
  • 2,3-Benzofuran : A fused bicyclic compound lacking the nitrobenzyl substituent.
  • 3-Bromofuran : Bromine substituent at the 3-position of the furan ring.

Table 1: Structural Comparison

Compound Key Substituents Functional Groups
2-(3-Nitrobenzyl)furan 3-Nitrobenzyl at C2 of furan Nitro, benzyl, furan
2-(2-Nitrobenzyl)furan 2-Nitrobenzyl at C2 of furan Nitro, benzyl, furan
2-(3-Oxo-3-phenylprop-1-enyl)furan 3-Oxo-3-phenylpropenyl at C2 of furan Ketone, vinyl, furan
2,3-Benzofuran Fused benzene and furan rings Aromatic, fused bicyclic

The electron-withdrawing nitro group also increases the compound’s polarity relative to non-nitro analogs like 2,3-benzofuran.

Toxicological Profiles

Table 3: Toxicity Data

Compound HTFOEL (ppb) Key Endpoints Reference
2-(3-Oxo-3-phenylprop-1-enyl)furan 1 Hepatic hyperplasia, carcinogenicity
Furan (surrogate) 1 Hepatotoxicity, carcinogenicity
This compound Not established Requires further studies

The nitro group in this compound may alter toxicity compared to furan derivatives with ketone or halogen substituents. For example, 2-(3-Oxo-3-phenylprop-1-enyl)furan exhibits a steep dose-response curve for hepatic effects, suggesting nitro-substituted analogs warrant similar scrutiny .

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